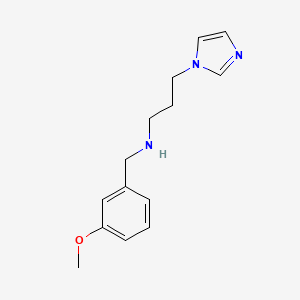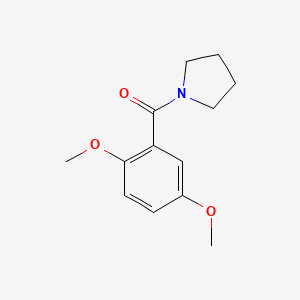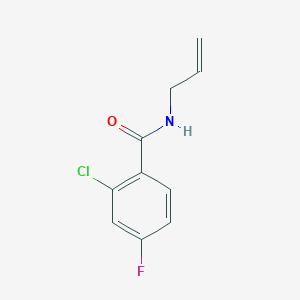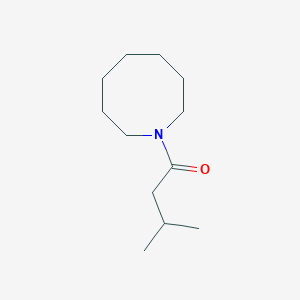![molecular formula C16H16ClNO4 B7460411 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid, also known as AG1478, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and has been shown to have a variety of biochemical and physiological effects.
作用机制
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid inhibits EGFR by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and to induce the expression of cell cycle regulators, such as p21 and p27. 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has been shown to promote wound healing and tissue regeneration by stimulating the proliferation and migration of normal cells.
实验室实验的优点和局限性
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and can be obtained commercially. However, 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has some limitations. It is a small molecule inhibitor, and may not be effective in inhibiting EGFR in all cellular contexts. In addition, its effects may be influenced by the concentration and duration of treatment, as well as the cellular context in which it is used.
未来方向
There are several future directions for research on 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid. One area of research is the development of more potent and selective EGFR inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to EGFR inhibitors, which may help to personalize cancer treatment. Finally, the use of 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, may enhance the effectiveness of cancer treatment.
合成方法
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dimethoxybenzylamine in the presence of a reducing agent, such as iron powder, to yield 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid. The enzymatic synthesis method involves the use of a recombinant enzyme, such as cytochrome P450, to catalyze the conversion of 2-chloro-5-nitrobenzoic acid to 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid.
科学研究应用
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used to study the mechanisms of cancer cell proliferation, migration, and invasion. 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has also been used to study the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
属性
IUPAC Name |
2-chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-21-14-6-3-10(7-15(14)22-2)9-18-11-4-5-13(17)12(8-11)16(19)20/h3-8,18H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKBYFDXKWAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)



![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)


![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
